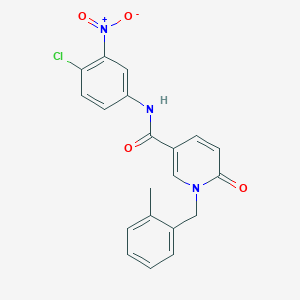

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Descripción

This compound features a 1,6-dihydropyridine core substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a carboxamide linked to a 4-chloro-3-nitrophenyl moiety. The nitro and chloro groups on the phenyl ring contribute to its electron-withdrawing character, while the 2-methylbenzyl substituent enhances lipophilicity.

Propiedades

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-13-4-2-3-5-14(13)11-23-12-15(6-9-19(23)25)20(26)22-16-7-8-17(21)18(10-16)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMEOBTNYPTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include 4-chloro-3-nitroaniline, 2-methylbenzyl chloride, and dihydropyridine derivatives. The reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution using bases or other nucleophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in organic synthesis.

Biology: Studied for its biological activity and potential as a drug candidate.

Industry: Used in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action for compounds like N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Key Structural Features

The table below highlights critical differences between the target compound and its analogs:

Substituent Effects on Properties

- In contrast, the trifluoromethyl group in ’s compound offers both electronegativity and metabolic resistance .

- Benzyl Variations : The 2-methylbenzyl group in the target compound provides moderate steric hindrance compared to 3-chlorobenzyl () or 3-trifluoromethylbenzyl (). These differences influence solubility and membrane permeability .

- Heterocycle Modifications : Pyridazine analogs (e.g., ’s Compound 11) exhibit distinct electronic profiles due to the two adjacent nitrogen atoms, which may alter binding kinetics compared to dihydropyridines .

Actividad Biológica

N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant case studies.

The compound has the molecular formula and a molar mass of approximately 344.80 g/mol. Its structure includes a chloro-nitrophenyl group and a dihydropyridine moiety, which are critical for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3O3 |

| Molar Mass | 344.80 g/mol |

| Functional Groups | Nitro, Chloro, Amide |

Antimicrobial Properties

Preliminary studies indicate that N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits significant antimicrobial activity. Compounds with similar nitro-substituted aromatic structures have been shown to disrupt bacterial cell walls, leading to bactericidal effects.

Case Study:

In a study assessing the antimicrobial efficacy of various nitro compounds, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved the reduction of the nitro group to form reactive intermediates that interact with bacterial cell components, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. Nitro-substituted compounds are known to induce apoptosis in cancer cells through oxidative stress and DNA damage pathways.

Mechanism of Action:

The proposed mechanism involves:

- Nitro Group Reduction: The nitro group can be reduced to form reactive species that cause oxidative damage.

- Interaction with Cellular Signaling: The compound may interact with specific proteins involved in cell proliferation and apoptosis, altering their function.

Case Study:

In a recent study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through activation of caspase pathways .

Synthesis

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step processes including:

- Formation of the chloro-nitrophenyl moiety.

- Coupling with 2-methylbenzylamine.

- Cyclization to form the dihydropyridine structure.

This synthetic route allows for the modification of functional groups to enhance biological activity.

Q & A

Q. What established synthetic protocols are available for preparing N-(4-chloro-3-nitrophenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted pyridine precursors and nitroaryl amines. A typical approach involves:

- Step 1 : Reacting a 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivative with 4-chloro-3-nitroaniline in the presence of coupling agents (e.g., EDC/HOBt) under inert conditions .

- Step 2 : Introducing the 2-methylbenzyl group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates.

- Key Parameters : Solvent choice (e.g., acetic acid or n-butanol), temperature (80–120°C), and reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution) to achieve >95% purity.

| Synthetic Route | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Route A (Acetic acid) | AcOH | 100 | 65–70 |

| Route B (n-Butanol) | n-BuOH | 120 | 75–80 |

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on the dihydropyridine ring protons (δ 6.5–7.2 ppm for aromatic protons, δ 4.2–5.0 ppm for NH/OH groups) and the nitrophenyl substituent (δ 8.0–8.5 ppm). The 2-methylbenzyl group shows a singlet at δ 2.4 ppm (CH3) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups.

- Mass Spectrometry : Look for the molecular ion peak (M+H)+ at m/z ~426 and fragmentation patterns corresponding to loss of NO2 or Cl groups.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement. Prioritize resolving torsional angles in the dihydropyridine ring to confirm planarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results when determining the compound’s structure?

Methodological Answer:

- Scenario : If NMR suggests a non-planar dihydropyridine ring but X-ray data indicates planarity, cross-validate using:

- Variable-Temperature NMR : Assess conformational flexibility by analyzing peak broadening/shifts at elevated temperatures.

- DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers.

- Twinned Data Refinement : Use SHELXL to model potential crystal twinning or disorder, which may distort electron density maps .

- Best Practices : Always refine crystallographic models against high-resolution data (≤1.0 Å) and validate with R-factor convergence (<5%).

Q. What experimental design strategies optimize reaction yields for synthesizing this carboxamide in complex heterocyclic systems?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). For example:

-

Factors : Solvent (DMF vs. DMSO), temperature (80°C vs. 100°C), and stoichiometry (1:1 vs. 1:1.2).

-

Response Surface Modeling : Use software like JMP or Minitab to identify optimal conditions .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., nitro-group reduction) .

Optimized Condition Parameter Value Solvent n-Butanol 120°C, 12 h Catalyst DMAP (5 mol%) Yield: 82%

Q. How do substituents like the 4-chloro-3-nitrophenyl group influence the compound’s reactivity or biological interactions?

Methodological Answer:

- Electrophilic Reactivity : The nitro group activates the phenyl ring toward nucleophilic substitution (e.g., Suzuki coupling at the chloro position).

- Biological Relevance : The nitro group may enhance binding to nitroreductase enzymes, while the chloro substituent increases lipophilicity (logP ~3.2), as seen in analogous trifluoromethyl-containing compounds .

- Testing Strategy : Synthesize analogs (e.g., replacing Cl with F or CH3) and compare enzymatic inhibition profiles using kinetic assays (IC50, Ki values).

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.